

exploratory reactions of Methyl 4-hydroxyoxane-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydroxyoxane-4-carboxylate

Cat. No.: B038299

[Get Quote](#)

An In-Depth Technical Guide to the Exploratory Reactions of **Methyl 4-hydroxyoxane-4-carboxylate**

Abstract

Methyl 4-hydroxyoxane-4-carboxylate is a bifunctional heterocyclic compound featuring a stable tetrahydropyran (THP) core, also known as an oxane ring.^[1] Its structure is uniquely characterized by the presence of two distinct functional groups—a tertiary alcohol and a methyl ester—at the C4 position. This arrangement makes it a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The inherent stability of the oxane ring, combined with the differential reactivity of the hydroxyl and carboxylate moieties, allows for a range of selective chemical transformations. This guide provides a comprehensive exploration of the reactivity of **Methyl 4-hydroxyoxane-4-carboxylate**, offering field-proven insights into key reactions such as ester hydrolysis, dehydration of the tertiary alcohol, and potential ring-opening strategies. Each section presents the underlying chemical principles, detailed experimental protocols, and the logic behind methodological choices, aimed at researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to Methyl 4-hydroxyoxane-4-carboxylate

The tetrahydropyran (THP) motif is a privileged structure in numerous natural products and FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.^[2] **Methyl 4-hydroxyoxane-4-carboxylate** serves as a readily accessible starting material for introducing this scaffold, offering two orthogonal functional handles for further elaboration.

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is the first step in designing any synthetic strategy.

Property	Value	Source
IUPAC Name	methyl 4-hydroxyoxane-4-carboxylate	PubChem ^[3]
Synonyms	Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate	PubChem ^[3]
CAS Number	115996-72-0	PubChem ^[3]
Molecular Formula	C ₇ H ₁₂ O ₄	PubChem ^[3]
Molecular Weight	160.17 g/mol	PubChem ^[3]
SMILES	COC(=O)C1(CCOCC1)O	PubChem ^[3]
Appearance	Typically a colorless liquid or low-melting solid	-
Hazards	Causes skin and serious eye irritation; may cause respiratory irritation.	PubChem ^[3]

Structural Features and Reactivity Overview

The molecule's reactivity is dominated by its three key functional areas: the ester, the tertiary alcohol, and the ether linkage within the oxane ring. Each site offers a distinct avenue for chemical modification.

Figure 2: Workflow for the Saponification of **Methyl 4-hydroxyoxane-4-carboxylate**.

Step-by-Step Methodology:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq). Dissolve it in a suitable solvent mixture such as methanol/water (3:1, v/v).
- **Reagent Addition:** Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq, e.g., 1 M NaOH) to the flask.
 - **Causality:** Using a molar excess of NaOH ensures the complete and irreversible consumption of the ester. [4]3. **Reaction:** Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
- **Workup:** Cool the reaction mixture to room temperature. Remove the organic solvent (methanol) under reduced pressure.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product may form.
 - **Causality:** Acidification protonates the carboxylate salt, rendering the desired carboxylic acid product, which is typically less water-soluble and can be extracted into an organic solvent.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 4-hydroxyoxane-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Analytical Validation

- **^1H NMR:** Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

- IR Spectroscopy: Appearance of a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm^{-1}) and a shift in the C=O stretch.
- Mass Spectrometry: Observation of the correct mass for the hydrolyzed product.

Reactions of the Tertiary Hydroxyl Group

The tertiary alcohol at C4 is a key functional handle, but its reactivity is distinct from that of primary or secondary alcohols.

Oxidation: A Lesson in Steric Hindrance

A cornerstone of alcohol chemistry is oxidation. However, tertiary alcohols are resistant to oxidation under standard conditions. [5][6]

- Mechanistic Rationale: Common oxidizing agents like pyridinium chlorochromate (PCC), Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$), or Swern oxidation require the presence of a hydrogen atom on the alcohol-bearing carbon (the α -carbon). [5][7] This hydrogen is removed during the oxidation process to form the C=O double bond. Since the α -carbon in **Methyl 4-hydroxyoxane-4-carboxylate** is quaternary (bonded to four other non-hydrogen atoms), these reactions do not proceed. [5][7]* Exploratory Note: While direct oxidation is not feasible, forcing conditions involving strong oxidants and high heat can lead to C-C bond cleavage (β -scission), resulting in ring-opening and decomposition rather than the formation of a ketone. [8] For synthetic purposes, this pathway is generally not productive.

Dehydration to an Unsaturated Ester

A more productive pathway for the tertiary alcohol is acid-catalyzed dehydration (elimination) to form an alkene. This reaction converts the saturated oxane ring into a dihydropyran scaffold, a valuable intermediate in its own right.

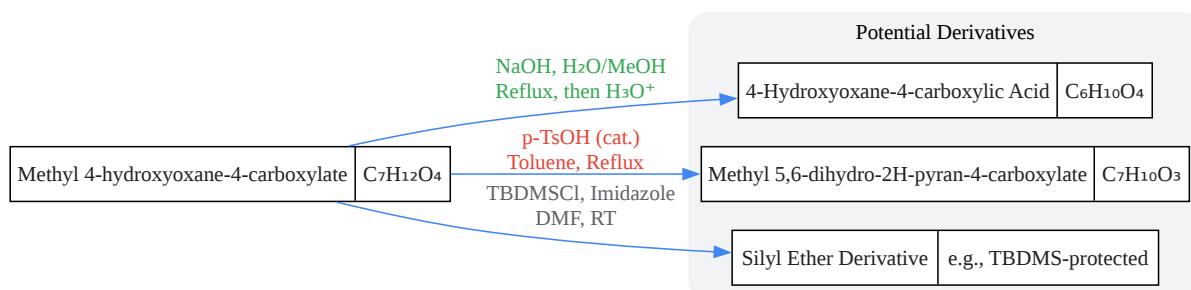
- Mechanism: The reaction proceeds via protonation of the hydroxyl group by an acid catalyst (e.g., p-toluenesulfonic acid, H_2SO_4) to form a good leaving group (water). Departure of water generates a tertiary carbocation at C4. A neighboring proton is then abstracted by a weak base (e.g., water, or the conjugate base of the acid) to form a double bond.

- Regioselectivity: The elimination can, in principle, lead to two different alkene isomers. The thermodynamic product, predicted by Zaitsev's rule, is typically the more substituted, endocyclic alkene.

Experimental Protocol: Acid-Catalyzed Dehydration

- Setup: Dissolve **Methyl 4-hydroxyoxane-4-carboxylate** (1.0 eq) in an inert, high-boiling solvent like toluene in a round-bottom flask. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
 - Causality: The Dean-Stark trap is crucial for azeotropically removing the water formed during the reaction, which drives the equilibrium towards the product.
- Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$, ~0.05 eq).
- Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by brine.
- Isolation: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Potential Reactions of the Oxane Ring


The oxane ring is a six-membered cyclic ether. Unlike strained three-membered (epoxide) or four-membered (oxetane) rings, it is generally stable and unreactive. [9][10]

- Ring Stability: The chair conformation of the tetrahydropyran ring minimizes both angle and torsional strain, making it thermodynamically stable and resistant to ring-opening.
- Exploratory Ring-Opening: Cleavage of the C-O ether bonds requires harsh conditions, such as strong protic acids (HBr , HI) or potent Lewis acids at elevated temperatures. These

reactions are often non-selective and may lead to a mixture of products, making them less synthetically useful for this particular substrate unless a specific directing group is present. Such transformations are considered highly exploratory and would require significant optimization. For instance, acid-catalyzed ring-opening of epoxides is a facile process due to inherent ring strain, a factor that is absent in the oxane system. [9][11]

Summary of Exploratory Pathways

The strategic application of different reaction conditions allows for the selective transformation of **Methyl 4-hydroxyoxane-4-carboxylate** into several useful derivatives.

[Click to download full resolution via product page](#)

Figure 3: Summary of Primary Synthetic Transformations.

Conclusion

Methyl 4-hydroxyoxane-4-carboxylate is a robust and synthetically tractable building block. Its true value lies in the predictable and selective reactivity of its ester and tertiary alcohol functional groups, while the oxane ring provides a stable core. The resistance of the tertiary alcohol to oxidation is not a limitation but a key feature that allows for selective manipulation of the ester moiety without interference. Conversely, the facile dehydration of the alcohol provides a direct route to unsaturated pyran systems. This guide has outlined the core exploratory reactions, providing both the theoretical foundation and practical protocols to empower

researchers in leveraging this versatile molecule for the synthesis of complex targets in drug discovery and materials science.

References

- PubChem. (n.d.). **Methyl 4-hydroxyoxane-4-carboxylate**. National Center for Biotechnology Information.
- Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ -Halocarbanions with Aldehydes. *Synthesis*, 2007(08), 1209-1213.
- PubMed. (2001). Substituent effects on regioselective intramolecular oxidation of unactivated C-H bonds: stereoselective synthesis of substituted tetrahydropyrans.
- PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Wikipedia. (n.d.). Tetrahydropyran.
- Bonnet, P. et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. *Organic & Biomolecular Chemistry*.
- NIH. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ACS Publications. (2023). Diastereoselective Synthesis of *cis*- α,α' -Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- NIH. (2008). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (-)-Lasonolide A.
- DR-NTU, Nanyang Technological University. (2008). Development of new methods in tetrahydropyran ring synthesis.
- ChemSRC. (n.d.). MSDS of **methyl 4-hydroxyoxane-4-carboxylate**.
- NIH. (2011). Methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1 λ 6,2-benzothiazine-3-carboxylate.
- PubChem. (n.d.). Methyl 4-hydroxycubane-1-carboxylate. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate.
- Chemistry LibreTexts. (2023). The Oxidation of Alcohols.

- MDPI. (2015). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- ResearchGate. (n.d.). Scheme 7 Oxidation of tertiary alcohols with β -scission and formation....
- Chemguide. (n.d.). Hydrolysis of esters.
- ChemistryViews. (2017). The Oxidation of Alcohols.
- PubMed. (2007). Highly Efficient Selective Oxidation of Alcohols to Carbonyl Compounds Catalyzed by Ruthenium (III) Meso-Tetraphenylporphyrin Chloride in the Presence of Molecular Oxygen.
- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- RSC Publishing. (2022). Understanding the ring-opening polymerisation of dioxolanones.
- MDPI. (2017). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics.
- NIH. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
- W. W. Norton & Company. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.
- Semantic Scholar. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy.
- ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [exploratory reactions of Methyl 4-hydroxyoxane-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038299#exploratory-reactions-of-methyl-4-hydroxyoxane-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com